molecular formula C20H17ClO5 B11158657 Methylethyl 2-(6-chloro-2-oxo-4-phenylchromen-7-yloxy)acetate

Methylethyl 2-(6-chloro-2-oxo-4-phenylchromen-7-yloxy)acetate

Cat. No.: B11158657
M. Wt: 372.8 g/mol
InChI Key: QSWWYYATOGIYCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methylethyl 2-(6-chloro-2-oxo-4-phenylchromen-7-yloxy)acetate is a synthetic organic compound with the molecular formula C18H13ClO5. It belongs to the class of chromen-2-one derivatives, which are known for their diverse biological activities and applications in various fields of science and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methylethyl 2-(6-chloro-2-oxo-4-phenylchromen-7-yloxy)acetate typically involves the esterification of 6-chloro-2-oxo-4-phenylchromen-7-ol with methylethyl acetate. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for monitoring and controlling reaction parameters can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methylethyl 2-(6-chloro-2-oxo-4-phenylchromen-7-yloxy)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methylethyl 2-(6-chloro-2-oxo-4-phenylchromen-7-yloxy)acetate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as anti-inflammatory and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methylethyl 2-(6-chloro-2-oxo-4-phenylchromen-7-yloxy)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, binding to receptors, or altering cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(6-chloro-2-oxo-4-phenylchromen-7-yloxy)acetate
  • Ethyl 2-(6-chloro-2-oxo-4-phenylchromen-7-yloxy)acetate
  • Propyl 2-(6-chloro-2-oxo-4-phenylchromen-7-yloxy)acetate

Uniqueness

Methylethyl 2-(6-chloro-2-oxo-4-phenylchromen-7-yloxy)acetate is unique due to its specific ester group, which can influence its reactivity and biological activity. The presence of the methylethyl group may enhance its solubility and stability compared to other similar compounds .

Biological Activity

Methylethyl 2-(6-chloro-2-oxo-4-phenylchromen-7-yloxy)acetate is a synthetic compound belonging to the chromen derivatives, characterized by its unique structural features that confer significant biological activity. This article explores its biological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a chromen backbone with a chloro group and a phenyl group, enhancing its reactivity and biological potential. The chemical structure can be represented as follows:

Methylethyl 2 6 chloro 2 oxo 4 phenylchromen 7 yloxy acetate\text{Methylethyl 2 6 chloro 2 oxo 4 phenylchromen 7 yloxy acetate}

Table 1: Structural Characteristics

FeatureDescription
Core Structure Chromen derivative
Functional Groups Chloro, phenyl, ester (acetate)
Reactivity Potential for nucleophilic substitution

Anticancer Properties

Recent studies indicate that this compound exhibits promising anticancer activity. Its mechanism of action appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival.

  • Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest in various cancer cell lines, including prostate (PC-3) and breast (MCF-7) cancer cells. This effect is likely mediated through the repression of the phosphoinositide 3-kinase (PI3K)/Akt pathway, which is crucial for cell growth and survival .
  • Induction of Apoptosis : this compound promotes apoptosis in cancer cells, as evidenced by increased markers of apoptosis upon treatment.
  • Synergistic Effects : The compound may enhance the efficacy of existing chemotherapeutic agents. For example, it has been reported to work synergistically with paclitaxel, leading to increased cancer cell death .

Antimicrobial Activity

The compound's biological profile also suggests potential antimicrobial properties. Preliminary studies have indicated that this compound can inhibit certain bacterial strains, although further research is necessary to elucidate the specific mechanisms involved.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Inhibition of PI3K/Akt Pathway : The compound disrupts the signaling cascade that promotes cell survival and proliferation, leading to enhanced apoptosis in cancer cells .
  • Activation of JNK Pathway : It has been observed that the activation of c-Jun NH2-terminal kinase (JNK) plays a crucial role in mediating the compound's effects on Akt and mTOR pathways, further contributing to its anticancer properties .

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

Study Overview

  • Study Title : "Inhibition of Cancer Cell Proliferation by this compound"
    • Objective : To evaluate the cytotoxic effects on PC-3 and MCF-7 cells.
    • Findings : Significant reduction in cell viability was observed at concentrations above 10 µM.

Table 2: Summary of Case Studies

Study TitleCell LinesMain Findings
Inhibition of Cancer Cell ProliferationPC-3, MCF-7Induced cell cycle arrest and apoptosis
Synergistic Effects with PaclitaxelPC-3, MCF-7Enhanced cytotoxicity observed

Properties

Molecular Formula

C20H17ClO5

Molecular Weight

372.8 g/mol

IUPAC Name

propan-2-yl 2-(6-chloro-2-oxo-4-phenylchromen-7-yl)oxyacetate

InChI

InChI=1S/C20H17ClO5/c1-12(2)25-20(23)11-24-18-10-17-15(8-16(18)21)14(9-19(22)26-17)13-6-4-3-5-7-13/h3-10,12H,11H2,1-2H3

InChI Key

QSWWYYATOGIYCQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)COC1=C(C=C2C(=CC(=O)OC2=C1)C3=CC=CC=C3)Cl

Origin of Product

United States

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